Cas no 73347-43-0 (5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)-)

(5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, is a hydroxylated polyunsaturated fatty acid derivative with a defined stereochemistry at the C-11 position. This compound is of interest due to its potential role as a bioactive lipid mediator, influencing inflammatory and metabolic pathways. The presence of conjugated double bonds and a hydroxyl group at the 11-position enhances its reactivity and specificity in biochemical interactions. Its structural features make it a valuable reference standard for research in lipidomics, enzymology, and signaling studies. The compound’s high purity and well-characterized configuration ensure reproducibility in experimental applications, particularly in studies involving eicosanoid metabolism and oxidative pathways.
5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- structure
73347-43-0 structure
Product Name:5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)-
CAS No:73347-43-0
MF:C20H32O3
MW:320.466286659241
CID:552099
PubChem ID:5283168
Update Time:2025-06-24

5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- Chemical and Physical Properties

Names and Identifiers

    • 5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)-
    • 11(r)-hete
    • (5E,8Z,11R,12Z,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid
    • (5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid
    • CS-0059598
    • PD020973
    • (R)-(Z,E,Z,Z)-11-hydroxyeicosatetraenoic acid
    • CHEBI:34126
    • Q27104279
    • (5Z,8Z,12E,14Z)-(11R)-Hydroxyeicosa-5,8,12,14-tetraenoic acid
    • (11R)-hydroxy-(5Z),(8Z),(12E),(14Z)-eicosatetraenoic acid
    • 11R-HETE
    • SR-01000946922-1
    • 11R-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid
    • AKOS040755861
    • (5Z,8Z,12E,14Z)-(11R)-Hydroxyicosa-5,8,12,14-tetraenoic acid
    • HY-113453
    • (5Z,8Z,11R,12E,14Z)-11-hydroxyeicosa-5,8,12,14-tetraenoic acid
    • SR-01000946922
    • 11(R)-hydroxyeicosatetraenoic acid
    • (R)-11-hydroxy-eicosa-5,8,12,14-tetraenoic acid
    • LMFA03060028
    • 73347-43-0
    • DTXSID601318371
    • 11(R)-hydroxy-5(Z),8(Z),12(E),14(Z)-eicosatetraenoic acid
    • Inchi: 1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1
    • InChI Key: GCZRCCHPLVMMJE-WXMXURGXSA-N
    • SMILES: O[C@@H](/C=C/C=C\CCCCC)C/C=C\C/C=C\CCCC(=O)O

Computed Properties

  • Exact Mass: 320.235
  • Monoisotopic Mass: 320.235
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 14
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5A^2
  • XLogP3: 5.2

Experimental Properties

  • Density: 0.984
  • Boiling Point: 487.7°C at 760 mmHg
  • Flash Point: 14 °C
  • Refractive Index: 1.513
  • PSA: 57.53000
  • LogP: 5.18750

5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- Security Information

  • Hazard Category Code: 11
  • Safety Instruction: 7-16
  • Hazardous Material Identification: F

5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- Pricemore >>

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5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: NADPH ,  Ethylenediaminetetraacetic acid ,  EGTA ,  Phenylmethylsulfonyl fluoride ,  Dithiothreitol ,  Oxygen Catalysts: Monooxygenase Solvents: Water ;  30 - 40 min, pH 7.4, 37 °C
Reference
bis-Allylic hydroxylation of polyunsaturated fatty acids by hepatic monooxygenases and its relation to the enzymic and nonenzymic formation of conjugated hydroxy fatty acids
Oliw, Ernst H.; et al, Archives of Biochemistry and Biophysics, 1993, 300(1), 434-9

5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- Raw materials

5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- Preparation Products

Additional information on 5,8,12,14-Eicosatetraenoicacid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)-

Introduction to 5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)- (CAS No. 73347-43-0)

5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,11R,12E,14Z)-, identified by its CAS number 73347-43-0, is a polyunsaturated fatty acid derivative that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound belongs to the class of omega-3 fatty acids, specifically characterized by its unique structural configuration and functional properties. The presence of multiple double bonds and a hydroxyl group at the 11th carbon position contributes to its distinct reactivity and biological significance.

The stereochemistry of (5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid, 11-hydroxy- is critical in determining its biological activity. The trans configuration at the 12E position and the hydroxyl group at the 11R position play a pivotal role in its interaction with cellular receptors and enzymes. Recent studies have highlighted the compound's potential in modulating inflammatory pathways and lipid metabolism, making it a promising candidate for therapeutic applications.

Research published in peer-reviewed journals has demonstrated that this derivative exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The hydroxyl group at the 11th carbon enhances its ability to interact with lipoxygenase enzymes, which are key mediators in the inflammatory response. This interaction leads to the formation of bioactive lipid mediators that can regulate immune cell function and reduce inflammation.

In addition to its anti-inflammatory effects, (5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid, 11-hydroxy- has shown promise in cardiovascular health research. Studies indicate that this compound can improve endothelial function by enhancing nitric oxide (NO) production and reducing oxidative stress. The polyunsaturated nature of the molecule allows it to integrate into cell membranes more effectively than saturated fatty acids or shorter-chain omega-3 derivatives like eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA). This integration is crucial for modulating membrane fluidity and receptor sensitivity.

The compound's structural similarity to other well-known omega-3 fatty acids makes it an interesting subject for comparative studies. While EPA and DHA are extensively studied for their health benefits in conditions such as cardiovascular disease and neurodegenerative disorders,(5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid, 11-hydroxy- offers a unique combination of stereochemical features that may provide additional therapeutic advantages. For instance,its extended carbon chain length and hydroxyl group may enhance its bioavailability and metabolic stability compared to shorter-chain analogs.

Recent advances in metabolomics have enabled researchers to gain deeper insights into how this compound is processed within biological systems. Metabolic profiling studies have revealed that (5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid,11-hydroxy- undergoes enzymatic oxidation primarily at the double bond positions,leading to the formation of various bioactive metabolites. These metabolites include epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs),which are known for their vasodilatory、anti-inflammatory、and neuroprotective effects.

The synthesis of (5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid,11-hydroxy- has been optimized through various chemical pathways to ensure high yield and purity. One common method involves enzymatic hydroxylation followed by stereoselective hydrogenation or reduction steps. These synthetic strategies are critical for producing sufficient quantities of the compound for both research purposes and potential clinical trials.

The pharmacokinetic properties of this compound have been extensively studied to understand how it is absorbed、distributed、metabolized،and excreted within the body. Preliminary data suggest that (5Z,8Z,11R,12E,14Z)-5,8,12,14-Eicosatetraenoic acid has a moderate half-life in circulation،allowing for sustained therapeutic effects after single-dose administration. Additionally،its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders associated with lipid metabolism dysfunction.

In conclusion,(5Z。8Z。11R。12E。14Z)-5。8。12。14-Eicosatetraenoic acid。11-hydroxy- represents a fascinating compound with significant potential in biomedical applications. Its unique structural features、anti-inflammatory properties、and favorable pharmacokinetic profile make it an attractive candidate for further clinical investigation. As research continues to uncover new mechanisms of action and therapeutic benefits,(5 Z。8 Z。1 1 R 。1 2 E 。1 4 Z ) - 5 。8 。1 2 。1 4 - E i c o s a t r e t a e n o i c a c i d ,1 1 - h y d r o x y - is poised to play a crucial role in future medical treatments.

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